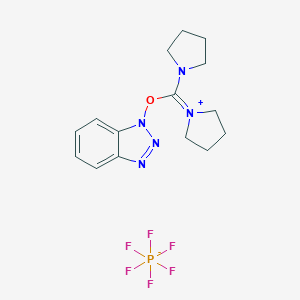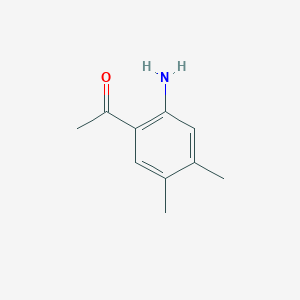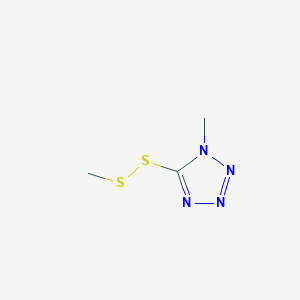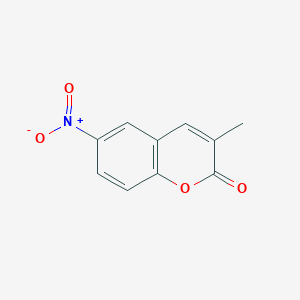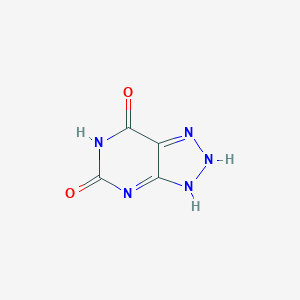
8-Azaxanthine
Übersicht
Beschreibung
8-Azaxanthin ist eine Verbindung, die zur Klasse der organischen Verbindungen gehört, die als Triazolopyrimidine bekannt sind. Dies sind polyzyklische aromatische Verbindungen, die einen Triazolring enthalten, der mit einem Pyrimidinring verschmolzen ist. Triazol ist ein fünfgliedriger Ring, der aus zwei Kohlenstoffatomen und drei Stickstoffatomen besteht, während Pyrimidin ein sechsgliedriger Ring ist, der aus vier Kohlenstoffatomen und zwei Stickstoffzentren besteht . Die Summenformel von 8-Azaxanthin ist C4H3N5O2 .
Vorbereitungsmethoden
Die Herstellung von 8-Azaxanthin beinhaltet synthetische Wege, die typischerweise die Modifikation natürlicher Nukleobasen umfassen. Eine gängige Methode ist die chemische Modifikation des Imidazolrings von Purinen, die zur Bildung von 8-Azapurinderivaten führt . Die spezifischen Reaktionsbedingungen und industriellen Produktionsmethoden für 8-Azaxanthin sind in der verfügbaren Literatur nicht ausführlich beschrieben, aber sie beinhalten im Allgemeinen die Verwendung von quantenchemischen Methoden und Dichtefunktionaltheorie (DFT) zur Optimierung .
Chemische Reaktionsanalyse
8-Azaxanthin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen die Verwendung von polarisierbaren Kontinuumsmodellen (PCM) für Berechnungen in der Lösungsmittelphase und zeitabhängige Dichtefunktionaltheorie (TD-DFT) für Berechnungen von Absorptions- und Emissionsspektren . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Tautomere und hydratisierte Komplexe, die mit Hilfe von Dichtefunktionaltheorie (DFT) und Møller-Plesset-Störungstheorie (MP2) untersucht werden .
Analyse Chemischer Reaktionen
8-Azaxanthine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include the use of polarizable continuum models (PCM) for solvent phase calculations and time-dependent density functional theory (TD-DFT) for absorption and emission spectra calculations . Major products formed from these reactions include different tautomers and hydrated complexes, which are studied using density functional theory (DFT) and Møller Plesset perturbation theory (MP2) .
Wissenschaftliche Forschungsanwendungen
8-Azaxanthin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es fungiert als fluoreszierendes Nukleobasanalog, das häufig verwendet wird, um die Strukturen und Funktionen von Nukleinsäuren und ihren zugehörigen Enzymen zu untersuchen . Es wird auch als fluoreszierende Sonde in der Enzymologie eingesetzt und hat vielversprechende pharmakologische Aktivitäten gegen parasitäre Krankheiten gezeigt . Zusätzlich wird 8-Azaxanthin hinsichtlich seiner Wasserstoffbrückenbindungsinteraktionen und spektralen Eigenschaften mit Hilfe von quantenchemischen Methoden untersucht .
Wirkmechanismus
Der Wirkmechanismus von 8-Azaxanthin beinhaltet seine Wechselwirkung mit molekularen Zielen und Signalwegen. Es fungiert als fluoreszierendes und isomorphes Analogon natürlicher Purinbasen und ersetzt diese häufig in zahlreichen enzymatischen Prozessen . Die Verbindung unterliegt in protischen Lösungsmitteln einem angeregten Protonentransfer (ESPT), der zu Phototautomerie führt . Die zeitabhängige Dichtefunktionaltheorie (TD-DFT) und die Methode der einfach angeregten Konfigurationswechselwirkung (CIS) werden verwendet, um die angeregten Zustandsgeometrien von isoliertem 8-Azaxanthin zu optimieren .
Wirkmechanismus
The mechanism of action of 8-Azaxanthine involves its interaction with molecular targets and pathways. It functions as a fluorescent and isomorphic analog of natural purine bases, often replacing them in numerous enzymatic processes . The compound undergoes excited-state proton transfer (ESPT) in protic solvents, resulting in phototautomerism . The time-dependent density functional theory (TD-DFT) and singly excited configuration interaction (CIS) methods are employed to optimize the excited state geometries of isolated this compound .
Vergleich Mit ähnlichen Verbindungen
8-Azaxanthin wird mit anderen ähnlichen Verbindungen wie 8-Azaguanin, 8-Azatheophyllin und 8-Azakoffein verglichen . Diese Verbindungen haben ähnliche strukturelle Eigenschaften und gehören zur Klasse der 8-Azapurine. 8-Azaxanthin ist in seinen spezifischen Wasserstoffbrückenbindungsinteraktionen und spektralen Eigenschaften einzigartig, die mit Hilfe von fortgeschrittenen quantenchemischen Methoden untersucht werden . Die ähnlichen Verbindungen umfassen:
- 8-Azaguanin
- 8-Azatheophyllin
- 8-Azakoffein
Eigenschaften
IUPAC Name |
2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGVQTOQSNJTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862673 | |
| Record name | 8-Azaxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1468-26-4 | |
| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azaxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-azaxanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-AZAXANTHINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azaxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-AZAXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97MRZ3ZY2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





